9-Iodononan-1-ol

Catalog No.
S3441823
CAS No.
76334-30-0
M.F
C9H19IO
M. Wt
270.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Iodononan-1-ol

CAS Number

76334-30-0

Product Name

9-Iodononan-1-ol

IUPAC Name

9-iodononan-1-ol

Molecular Formula

C9H19IO

Molecular Weight

270.15 g/mol

InChI

InChI=1S/C9H19IO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2

InChI Key

DERKZNXHICJXOU-UHFFFAOYSA-N

SMILES

C(CCCCO)CCCCI

Canonical SMILES

C(CCCCO)CCCCI

9-Iodononan-1-ol is an organic compound characterized by the presence of an iodine atom and a hydroxyl group attached to a nonane backbone. Its chemical formula is C9H19IO\text{C}_9\text{H}_{19}\text{IO}, and it features a long hydrophobic hydrocarbon chain, which significantly influences its physical and chemical properties. The compound is primarily used in organic synthesis due to its functional groups, which allow for various chemical transformations.

, including:

  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to produce nonanol derivatives using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The iodine atom can be replaced through nucleophilic substitution reactions, allowing the introduction of other functional groups.

The general reaction pathways include:

  • Oxidation:
    9 Iodononan 1 olKMnO4Aldehyde Ketone\text{9 Iodononan 1 ol}\xrightarrow{\text{KMnO}_4}\text{Aldehyde Ketone}
  • Reduction:
    9 Iodononan 1 olLiAlH4Nonanol\text{9 Iodononan 1 ol}\xrightarrow{\text{LiAlH}_4}\text{Nonanol}
  • Nucleophilic Substitution:
    9 Iodononan 1 ol+NuSubstituted Product\text{9 Iodononan 1 ol}+\text{Nu}^-\rightarrow \text{Substituted Product}

Various synthesis methods have been developed for 9-Iodononan-1-ol, including:

  • Iodination of Nonanol: A common method involves the direct iodination of nonanol using iodine or iodine monochloride under acidic conditions.
  • Halogen Exchange Reactions: This method utilizes other halogenated compounds (like brominated or chlorinated nonanes) reacting with iodide sources to introduce the iodine atom.

The general synthetic route can be summarized as follows:

Nonanol+I29 Iodononan 1 ol\text{Nonanol}+I_2\rightarrow \text{9 Iodononan 1 ol}

9-Iodononan-1-ol finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potentially useful in drug development due to its biological activity.
  • Chemical Research: Utilized in studies exploring reaction mechanisms involving iodine-containing compounds.

Interaction studies of 9-Iodononan-1-ol often focus on its reactivity with nucleophiles and electrophiles, which can elucidate its behavior in biological systems and synthetic pathways. Research into its binding affinities with proteins or enzymes could provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 9-Iodononan-1-ol, including:

Compound NameChemical FormulaKey Features
1-Chloro-9-iodononaneC9H18ClIContains chlorine instead of hydroxyl group
1-Bromo-9-iodononaneC9H18BrIContains bromine; similar reactivity
2-Iodohexan-1-olC6H13IOShorter carbon chain; different functional group position

Uniqueness of 9-Iodononan-1-ol

What sets 9-Iodononan-1-ol apart from these similar compounds is its specific combination of a long carbon chain with both an iodine atom and a hydroxyl group, enhancing its lipophilicity and making it particularly suitable for interactions with lipid membranes. This property may contribute to its unique biological activities compared to shorter-chain or differently halogenated analogs.

XLogP3

4.8

Dates

Last modified: 08-19-2023

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